3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS2/c13-12(14,15)8-11(17)16-4-3-10(19-7-5-16)9-2-1-6-18-9/h1-2,6,10H,3-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNOJLGLRZGRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Expansion via Schmidt Reaction
Treatment of 4-(thiophen-2-yl)tetrahydrothiopyran-4-one with sodium azide (NaN₃) in concentrated hydrochloric acid induces ring expansion to yield 7-(thiophen-2-yl)-1,4-thiazepan-5-one. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0°C → Room temperature | 62–74 | |
| Reaction Time | 4–16 hours | ||
| Stoichiometry | NaN₃ : Ketone = 1.5:1 |
This step capitalizes on the Schmidt reaction’s ability to relocate substituents during ring expansion, positioning the thiophen-2-yl group at position 7.
Reduction to 7-(Thiophen-2-yl)-1,4-Thiazepane
The ketone moiety of 1,4-thiazepan-5-one is reduced to a secondary amine using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF):
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0°C → 60°C | 75–96 | |
| Reaction Time | 2–4 hours | ||
| Stoichiometry | LiAlH₄ : Ketone = 1.1:1 |
Post-reduction, the amine intermediate is purified via crystallization or column chromatography.
Acylation with 3,3,3-Trifluoropropanoyl Chloride
The final step involves N-acylation of 7-(thiophen-2-yl)-1,4-thiazepane with 3,3,3-trifluoropropanoyl chloride under basic conditions (e.g., Na₂CO₃ or Et₃N):
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 70–85 | |
| Temperature | 0°C → Room temperature | ||
| Stoichiometry | Acyl chloride : Amine = 1.2:1 |
This method benefits from high functional group tolerance and scalability, though the thiophene’s electron-rich nature necessitates careful control of reaction kinetics to avoid over-acylation.
Cyclocondensation Route for Thiazepane Formation
Enone Synthesis: (Z)-1-(Thiophen-2-yl)-3-(Trifluoromethyl)Prop-2-En-1-One
Adapting methodologies from benzothiazepine synthesis, a thiophene-containing enone is prepared via Claisen-Schmidt condensation of thiophene-2-carbaldehyde with 3,3,3-trifluoropropan-1-one under acidic conditions.
Cyclocondensation with Aminothiols
The enone reacts with 3-aminopropanethiol in methanol under reflux to form the 1,4-thiazepane ring:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | HCl (conc.) | 60–80 | |
| Temperature | 160°C | ||
| Reaction Time | 4–6 hours |
This one-pot method directly installs both the thiophen-2-yl group and the trifluoropropanoyl moiety, though stereochemical outcomes require careful monitoring.
Comparative Analysis of Synthetic Methods
| Parameter | Schmidt Reaction Route | Cyclocondensation Route |
|---|---|---|
| Total Yield (%) | 45–60 | 50–65 |
| Step Count | 3 | 2 |
| Functional Group Tolerance | Moderate | High |
| Scalability | High | Moderate |
| Purification Complexity | High (multiple steps) | Moderate |
The Schmidt reaction offers superior scalability but demands precise control over ring expansion kinetics. Conversely, the cyclocondensation route simplifies synthesis but faces challenges in enantioselectivity.
Experimental Optimization and Challenges
Regioselectivity in Thiophene Incorporation
Positioning the thiophen-2-yl group at position 7 remains non-trivial. Directed ortho-metalation strategies, employing directing groups on the thiopyranone precursor, may enhance regiocontrol.
Stereochemical Considerations
The 1,4-thiazepane ring exhibits conformational flexibility, but the target compound’s bioactivity may depend on specific stereoisomers. Chiral HPLC or kinetic resolution techniques are recommended for isolating enantiopure product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced biological activity. The presence of the thiazepan and thiophen moieties in this compound suggests potential anticancer properties. Studies have shown that similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of thiazepan have been investigated for their ability to target specific cancer pathways, making this compound a candidate for further exploration in anticancer drug development.
Neuropharmacological Effects
The unique combination of trifluoromethyl and thiazepan structures may also contribute to neuropharmacological effects. Compounds with similar frameworks have been studied for their efficacy in treating neurological disorders such as anxiety and depression. The thiazepan ring could enhance the binding affinity to neurotransmitter receptors, suggesting that this compound might be explored for its potential as an anxiolytic or antidepressant.
Materials Science
Fluorinated Polymers
The trifluoromethyl group in this compound is known to impart unique properties to polymers, such as increased thermal stability and chemical resistance. Research into fluorinated polymers has shown that they can be utilized in coatings and membranes with superior performance characteristics. The synthesis of polymers incorporating this compound could lead to the development of advanced materials for industrial applications.
Conductive Materials
The incorporation of thiophenes into materials science has led to advancements in organic electronics. Thiophene-based compounds are known for their semiconducting properties, which can be harnessed in organic solar cells and transistors. The application of 3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one in the synthesis of conductive polymers could enhance the efficiency and stability of electronic devices.
Agricultural Chemistry
Pesticide Development
The structural features of this compound may position it as a promising candidate for developing new pesticides or herbicides. Compounds with trifluoromethyl groups often exhibit increased potency against pests and pathogens. Research into similar compounds has demonstrated significant insecticidal activity, suggesting that this compound could be evaluated for its effectiveness against agricultural pests.
Plant Growth Regulators
The thiazepan moiety may also contribute to plant growth regulation. Compounds with similar structures have been shown to influence plant growth by acting on hormonal pathways or enhancing nutrient uptake. This opens avenues for exploring the use of this compound as a plant growth regulator in agricultural practices.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The thiazepane ring may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural similarities with other propan-1-one derivatives and thiazepane-containing molecules. Key analogues include:
The thiazepane ring introduces conformational flexibility absent in simpler propanone derivatives, which may influence binding interactions in biological systems.
Electronic and Conformational Properties
- Electron-Withdrawing Effects : The trifluoromethyl group significantly lowers electron density at the ketone group compared to chloro or phenyl substituents. Density functional theory (DFT) studies using exact-exchange functionals (e.g., B3LYP) could quantify this effect, predicting enhanced polarization of the carbonyl group .
- Thiazepane Flexibility : The seven-membered thiazepane ring adopts multiple chair-like and boat-like conformations, as observed in crystallographic studies of similar compounds. Software like SHELXL and OLEX2 has been used to refine such structures, revealing torsional angles and hydrogen-bonding patterns that influence stability .
Biological Activity
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its trifluoromethyl group and a thiazepane ring, which may contribute to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of 296.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For example, compounds based on β-aryl-β-mercapto ketones have shown significant cytotoxic effects on various cancer cell lines, including MCF-7 (human breast cancer cells) .
The cytotoxic effects are often evaluated using assays such as MTT or XTT, which measure cell viability post-treatment. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets.
The proposed mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways.
- Targeting Specific Enzymes or Receptors : The structural features may allow for selective binding to certain enzymes or receptors involved in tumor growth.
Study 1: Cytotoxic Evaluation
A study conducted on a series of compounds similar to this compound demonstrated that modifications in the chemical structure significantly affected their anticancer activity. The synthesized derivatives were tested against MCF-7 cells and showed promising results with IC50 values lower than that of the reference drug Tamoxifen .
Study 2: Structural Activity Relationship (SAR) Analysis
Another research focused on SAR provided insights into how different substituents on the thiazepane ring influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a thiophene-containing thiazepane intermediate with a trifluoropropanone moiety. Key steps include:
- Thiazepane Formation : Cyclization of 7-(thiophen-2-yl)-1,4-thiazepane using Et3N in THF at room temperature, monitored via thin-layer chromatography (TLC) .
- Acylation : Reacting the thiazepane with 3,3,3-trifluoropropanoyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.
Q. Critical Factors :
- Solvent Choice : THF or DMF enhances solubility of intermediates .
- Catalyst : Triethylamine improves acylation efficiency by neutralizing HCl byproducts .
- Yield Optimization : Extended reaction times (48–72 hours) and inert atmospheres reduce side reactions .
Table 1 : Representative Yields Under Varied Conditions
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| THF | Et3N | 72 | 68 |
| DMF | NaH | 48 | 75 |
| Toluene | None | 96 | 42 |
Q. Q2. How can crystallographic tools like SHELX be applied to resolve the stereochemistry of this compound?
Methodological Answer: SHELX software (e.g., SHELXL) is critical for refining crystal structures:
- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to obtain intensity data .
- Structure Solution : Employ direct methods (SHELXD) for phase determination, particularly for chiral centers in the thiazepane ring .
- Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Validation : Check for R-factor convergence (<5%) and validate stereochemistry using Flack parameter analysis .
Q. Example Workflow :
Data Integration : Use CrysAlisPro to process diffraction images.
Space Group Assignment : Determine chiral space groups (e.g., P21212) based on systematic absences.
Model Building : Fit thiophene and thiazepane moieties into electron density maps.
Advanced Research Questions
Q. Q3. How can density-functional theory (DFT) predict the electronic properties of this compound, and which functionals are most reliable?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G**) are used to:
- Charge Distribution : Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiophene and trifluoromethyl groups .
- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on thiophene, LUMO on trifluoropropanone) .
- Thermochemistry : Benchmark atomization energies against experimental data using hybrid functionals (e.g., B3LYP) for <3 kcal/mol error .
Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) .
Q. Q4. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Use variable-temperature <sup>1</sup>H NMR to detect equilibrium shifts in thiazepane rings .
- Impurity Identification : Combine HPLC-MS (e.g., ESI+ mode) with column chromatography to isolate byproducts (e.g., unreacted thiophene precursors) .
- Dynamic Effects : Apply NOESY to distinguish conformational isomers in solution .
Case Study : A reported <sup>19</sup>F NMR shift at −62 ppm conflicted with DFT-predicted −65 ppm. Re-analysis revealed residual DMF solvent effects, resolved by drying under vacuum .
Q. Q5. How does modifying the thiophene substituent impact biological activity, and what in silico models validate these effects?
Methodological Answer:
- SAR Studies : Replace thiophen-2-yl with furan or pyridine moieties to alter lipophilicity and H-bonding capacity.
- Example : Thiophene → furan substitution reduces logP by 0.5 units, decreasing membrane permeability .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The trifluoromethyl group shows strong hydrophobic contacts in binding pockets .
- Validation : Compare IC50 values from enzyme assays with docking scores (Pearson’s r >0.85 indicates predictive validity) .
Table 2 : Activity of Derivatives
| Substituent | logP | IC50 (nM) |
|---|---|---|
| Thiophen-2-yl | 3.2 | 12 |
| Furan-2-yl | 2.7 | 45 |
| 5-Bromothiophen | 3.8 | 8 |
Q. Q6. What advanced techniques resolve enantiomeric impurities in chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 90:10) to separate enantiomers (Rt = 8.2 min vs. 9.5 min) .
- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT calculations to assign absolute configuration .
- Crystallographic Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and refine Flack parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
